molecular formula C5H4F3NS B8608921 Thiazole, 5-methyl-2-(trifluoromethyl)- CAS No. 157984-63-9

Thiazole, 5-methyl-2-(trifluoromethyl)-

Cat. No.: B8608921
CAS No.: 157984-63-9
M. Wt: 167.15 g/mol
InChI Key: PKQIWKITBAXEHQ-UHFFFAOYSA-N
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Description

Thiazole, 5-methyl-2-(trifluoromethyl)-, is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5 and a trifluoromethyl (CF₃) group at position 2. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a key scaffold in medicinal chemistry. The CF₃ group, in particular, is known to influence electronic and steric interactions, improving binding affinity to biological targets .

Its structural motifs are often compared to related thiazole derivatives to elucidate structure-activity relationships (SAR) .

Properties

CAS No.

157984-63-9

Molecular Formula

C5H4F3NS

Molecular Weight

167.15 g/mol

IUPAC Name

5-methyl-2-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C5H4F3NS/c1-3-2-9-4(10-3)5(6,7)8/h2H,1H3

InChI Key

PKQIWKITBAXEHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Trifluoromethyl (CF₃) vs. Alkyl/Alkyne Groups
  • Antimicrobial Activity: The trifluoromethyl-substituted thiazole (compound 5 in ) demonstrated superior antibacterial activity against methicillin-resistant Staphylococcus pseudintermedius (MRSP) with an MIC₅₀ of 0.30–0.80 μg/mL, comparable to derivatives with alkyne or monofluoro substituents.
  • Enzyme Inhibition : Docking studies revealed that the CF₃ group in 5-methyl-2-(trifluoromethyl)thiazole facilitates π–π interactions with residues like Trp286 in acetylcholinesterase (AChE), similar to phenyl-substituted thiazoles. However, alkyl groups (e.g., methyl) lack this electronic polarization, resulting in weaker target engagement .
Trifluoromethyl (CF₃) vs. Halogenated Substituents
  • Anticancer Activity : CF₃-containing thiazoles exhibited superior anticancer activity compared to chloro- or bromo-substituted analogues. For example, CF₃ derivatives showed IC₅₀ values <1 μM in cancer cell lines, attributed to the electronegativity of fluorine atoms enhancing dipole interactions with protein targets .
  • Antioxidant Activity : A CF₃-substituted thiazole carbohydrazide derivative () displayed higher antioxidant activity (90% radical scavenging at 100 μM) than ascorbic acid, outperforming nitro- or methoxy-substituted analogues .

Structural Modifications and Toxicity Profiles

Substituent Biological Activity Toxicity (10 μg/mL) Key Reference
Trifluoromethyl (CF₃) MIC₅₀: 0.30–0.80 μg/mL (MRSP) Non-toxic
Alkyne MIC₅₀: 0.50–1.20 μg/mL (MRSA) Non-toxic
Chlorophenyl IC₅₀: 1.2 μM (Proton channel inhibition) Moderate
Methyl Weak antioxidant activity (30% scavenging) Toxic
  • Toxicity Mitigation: The CF₃ group reduces cytotoxicity by minimizing non-specific hydrophobic interactions with mammalian cell membranes, a common issue with lipophilic alkyl chains .

Key Research Findings

Antimicrobial Superiority : The CF₃ group enhances activity against drug-resistant pathogens (e.g., MRSP) while maintaining low host toxicity, a critical advantage over alkylated thiazoles .

Electron-Withdrawing Effects : The CF₃ group polarizes the thiazole ring, improving binding to enzymatic targets like AChE and influenza A neuraminidase .

Versatility in Drug Design : CF₃-substituted thiazoles are multi-target agents, showing concurrent antiviral, antioxidant, and antibacterial properties .

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